3-甲基-2-(吡咯烷-3-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

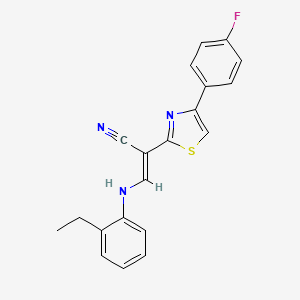

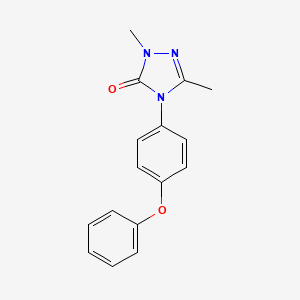

The compound of interest, 3-Methyl-2-(pyrrolidin-3-yl)pyridine, is a heterocyclic compound that features both pyridine and pyrrolidine rings. This structure is significant in medicinal chemistry due to the prevalence of pyrrolidine rings in bioactive molecules. The pyridine moiety also contributes to the compound's potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related pyridylpyrrole derivatives has been demonstrated through the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which suggests a potential pathway for the synthesis of 3-Methyl-2-(pyrrolidin-3-yl)pyridine . Additionally, the synthesis of pyrrolidine rings can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structures of iron complexes with pyridine derivatives have been characterized, which could provide insights into the coordination behavior of the pyridine moiety in 3-Methyl-2-(pyrrolidin-3-yl)pyridine . Furthermore, the synthesis and structural analysis of various N-substituted pyridinones offer valuable information on the bonding patterns and geometries that could be relevant to the pyridine component of the target molecule .

Chemical Reactions Analysis

The reactivity of pyrrolidine and pyridine rings has been explored in various contexts. For example, 3-Ylidene-1-pyrrolines, which contain a pyrrolidine ring, have been shown to be versatile precursors for the synthesis of complex polyheterocyclic molecules . This indicates that the pyrrolidine ring in 3-Methyl-2-(pyrrolidin-3-yl)pyridine could undergo a range of chemical transformations. Additionally, the reactions of 3-pyrrolidinones have been reviewed, highlighting the high reactivity of the methylene group adjacent to the pyrrolidine ring's carbonyl, which could be relevant for functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives have been studied in various compounds. For instance, the spectroscopic properties and crystal structures of mononuclear complexes with pyridine ligands have been reported, which could inform the expected properties of 3-Methyl-2-(pyrrolidin-3-yl)pyridine . Additionally, the synthesis and characterization of a pentacarbonyl tungsten complex with a pyridine derivative ligand provide data on the coordination chemistry and electronic properties of pyridine-containing compounds .

科学研究应用

吡咯烷在药物发现中的应用

吡咯烷环,包括 3-甲基-2-(吡咯烷-3-基)吡啶等化合物,通常用于药物化学中,以开发各种疾病的治疗方法。吡咯烷环独特的结构允许在药效团空间中进行探索,有助于立体化学,并因其非平面性而提供更大的 3D 覆盖范围。这篇综述讨论了具有吡咯烷环的生物活性分子、它们的合成、空间因素对生物活性的影响以及立体异构体在候选药物的生物学特征中的作用 (Li Petri 等人,2021)。

2,6-双-(苯并咪唑-2-基)-吡啶化合物的化学

这篇综述提供了有关含有 2,6-双-(苯并咪唑-2-基)-吡啶和 2,6-双-(苯并噻唑-2-基)-吡啶的化合物的全面信息,重点介绍了它们的制备、性质和配合物。这篇综述还深入探讨了这些化合物的な光谱性质、结构、磁性、生物和电化学活性,重点介绍了潜在的研究兴趣领域 (Boča 等人,2011)。

3-吡咯啉-2-酮的合成

这篇综述系统地涵盖了从各种前体和通过不同转化从头合成 3-吡咯啉-2-酮的文献。重点介绍了 3-吡咯啉-2-酮在天然产物、生物活性中以及作为其他材料的构建模块中的重要性。综述根据 3-吡咯啉-2-酮环系构建中新键形成的位置对合成方法进行分类 (Pelkey 等人,2015)。

吡啶衍生物在药物和化学传感中的应用

吡啶衍生物在药物化学和化学传感等领域至关重要,因为它们具有生物活性并对各种离子、物质具有亲和力。这篇综述讨论了吡啶的合成路线、其结构表征及其作为各种样品中不同物质的高效化学传感器的潜力 (Abu-Taweel 等人,2022)。

杂化催化剂在吡喃并嘧啶合成中的重要性

这篇综述涵盖了开发取代吡喃[2,3-d]嘧啶支架的合成途径,重点介绍了杂化催化剂的应用。这些催化剂,包括有机催化剂、金属催化剂和纳米催化剂,在合成这些支架中起着至关重要的作用,而这些支架是医药和制药行业的关键前体 (Parmar 等人,2023)。

作用机制

Target of Action

3-Methyl-2-(pyrrolidin-3-yl)pyridine, also known as nicotine , primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.

Mode of Action

The compound interacts with its targets by binding to the nAChRs, acting as an agonist . This binding triggers a conformational change in the receptor, leading to the opening of an ion channel. The opening of this channel allows the flow of ions across the cell membrane, resulting in a change in the cell’s electrical potential and ultimately leading to the propagation of a nerve impulse .

Biochemical Pathways

The activation of nAChRs by 3-Methyl-2-(pyrrolidin-3-yl)pyridine affects various biochemical pathways. For instance, it can influence the release of other neurotransmitters, modulating neuronal signaling . The exact pathways and their downstream effects can vary depending on the specific subtype of nAChR and the location within the nervous system.

Pharmacokinetics

They are metabolized in the liver and excreted in urine .

Result of Action

The molecular and cellular effects of 3-Methyl-2-(pyrrolidin-3-yl)pyridine’s action are diverse due to the widespread distribution of nAChRs in the body. In the nervous system, its activation of nAChRs can lead to various effects, including analgesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(pyrrolidin-3-yl)pyridine. For instance, factors such as pH can impact the compound’s stability, while individual genetic factors can influence its metabolism and therefore its efficacy .

属性

IUPAC Name |

3-methyl-2-pyrrolidin-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-3-2-5-12-10(8)9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXGRCCYRHMULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(pyrrolidin-3-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)